molecular formula C19H21N5O4S B6557331 N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1040643-57-9

N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B6557331
CAS-Nummer: 1040643-57-9
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: QLBWOBDBZVIMQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the class of hydroxyacetamide derivatives, which are frequently explored for their antiproliferative and kinase-inhibitory properties. Structurally, it features a 2,5-dimethoxyphenyl group linked via an acetamide bridge to a 4-methyl-1,2,4-triazole-3-thiol moiety, further substituted with a 1-methyl-6-oxo-1,6-dihydropyridin-3-yl ring.

The compound’s design aligns with medicinal chemistry strategies to optimize solubility (via methoxy groups) and target binding (via the triazole-thioether and dihydropyridinone motifs). Its synthesis likely involves condensation reactions under catalytic conditions, as seen in analogous hydroxyacetamide derivatives .

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-23-10-12(5-8-17(23)26)18-21-22-19(24(18)2)29-11-16(25)20-14-9-13(27-3)6-7-15(14)28-4/h5-10H,11H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBWOBDBZVIMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the pharmacological and physicochemical profile of N-(2,5-dimethoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide , a comparison with structurally related compounds is essential. Below is an analysis based on substituent variations, synthesis routes, and inferred biological activities.

Table 1: Structural and Functional Comparison of Hydroxyacetamide Derivatives

Compound Name/ID Key Substituents Synthesis Method Inferred Activity/Properties
Target Compound 2,5-dimethoxyphenyl; 4-methyl-triazole; 1-methyl-6-oxo-dihydropyridin-3-yl Reflux with pyridine/zeolite catalyst High lipophilicity; potential kinase inhibition
FP1-FP12 (Hydroxyacetamide series) Varied phenyl/methyl substituents; hydroxyacetamide core Similar catalytic condensation Antiproliferative activity (cell-dependent)
Standard Triazole-thioether analogs Simple aryl groups (e.g., unsubstituted phenyl) Acid-catalyzed thiol-ene reactions Moderate solubility; lower metabolic stability

Key Observations

However, this may reduce aqueous solubility relative to hydroxylated derivatives (e.g., FP1-FP12 with phenolic -OH groups) . The 1-methyl-6-oxo-dihydropyridin-3-yl substituent introduces a hydrogen-bond acceptor, which could enhance target affinity (e.g., kinase ATP-binding pockets) compared to simpler triazole derivatives.

Synthetic Efficiency :

  • The use of pyridine and zeolite catalysts in the target compound’s synthesis mirrors methods for FP1-FP12, suggesting scalable yields (~60–80% based on analogous reactions) . This contrasts with acid-catalyzed routes for triazole-thioethers, which may require harsher conditions.

Biological Activity Trends :

  • Compounds with bulky electron-donating groups (e.g., methoxy, methyl) on the phenyl ring typically show prolonged half-lives due to reduced cytochrome P450 metabolism. This aligns with the target compound’s design .
  • The triazole-thioether linkage is critical for chelating metal ions in enzyme active sites, a feature shared with FP1-FP12 and other antiproliferative agents .

Limitations and Opportunities: Unlike FP1-FP12, the target compound lacks hydroxyl groups, which may limit its solubility in polar solvents. However, the dihydropyridinone ring could mitigate this via intramolecular hydrogen bonding. Comparative in vitro studies are needed to quantify potency (e.g., IC50 against cancer cell lines) and selectivity relative to FP1-FP12.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.